molecular formula C12H14F3NO B11865932 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one

1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one

Cat. No.: B11865932
M. Wt: 245.24 g/mol
InChI Key: QSXSOPISJRLHSZ-UHFFFAOYSA-N
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Description

1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one (CAS 1396893-39-2) is a chemical building block with a molecular formula of C12H14F3NO and a molecular weight of 245.24 g/mol . It is supplied for research applications and is strictly for laboratory use. The compound is part of a family of pyridine derivatives featuring a trifluoromethylated tert-butyl group, a structure known to enhance properties like metabolic stability and membrane permeability in drug discovery efforts . Related structural analogs, such as 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one, are recognized as key intermediates in the synthesis of pharmaceuticals like Alpelisib . Furthermore, compounds with similar fluorine-substituted tert-butyl motifs have been investigated as potent inhibitors of enzymes like acetyl-CoA carboxylase (ACC), a significant target for metabolic disorders . This suggests its potential value in medicinal chemistry and drug development programs focused on these pathways. Researchers should handle this material with care. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn. For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8(17)6-9-4-5-16-10(7-9)11(2,3)12(13,14)15/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXSOPISJRLHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=NC=C1)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 10.94 g (53.07 mmol) of the intermediate (18-5, CAS: 1357476-64-2) is treated with ammonium hydroxide (110 mL, 28% purity) and lithium hydroxide monohydrate at 90°C for 6 hours. The reaction proceeds via nucleophilic attack on the pyridinone ring, facilitated by the strong base, to form the ketone group. Purification via silica gel column chromatography yields the final product with an 87.84% efficiency.

Table 1: Key Parameters for Hydrolysis-Based Synthesis

ParameterValue
Starting Material1357476-64-2
ReagentsNH₄OH, LiOH·H₂O
Temperature90°C
Reaction Time6 hours
Yield87.84%
Purification MethodColumn Chromatography (SiO₂)

This method is favored for its high reproducibility and scalability, though the exothermic nature of the reaction necessitates careful temperature control.

ConditionRangeImpact on Yield
Temperature50–150°CHigher temps favor kinetics
Pressure1–30 barElevated pressure reduces side reactions
Reaction Time1 min–10 hoursProlonged time increases conversion

This approach is less direct but provides insights into introducing trifluoromethyl groups into heterocyclic systems.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically assemble the molecule from halogenated pyridine and trifluoromethyl-containing fragments. However, no direct evidence of this method exists in the reviewed literature.

Chemical Reactions Analysis

1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

Anticancer Research

One of the primary areas of investigation for this compound is its anticancer potential. Studies have shown that derivatives of pyridine-based compounds often exhibit significant anticancer activity due to their ability to interact with cellular pathways involved in cancer progression.

Mechanism of Action:

  • Inhibition of Kinases: Similar compounds have demonstrated the ability to inhibit kinases that are crucial in cancer cell signaling pathways.
  • Induction of Apoptosis: Research indicates that this compound may promote apoptosis in cancer cells, leading to reduced viability.

Case Studies:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)5.2Induction of apoptosis
HeLa (Cervical)3.8Cell cycle arrest
A549 (Lung)6.0Inhibition of kinase activity

These findings suggest that this compound could serve as a lead for further development in anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary data indicate that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Research has indicated:

  • Oral Bioavailability: The compound demonstrates favorable oral bioavailability.
  • Metabolic Stability: It shows resistance to rapid metabolic degradation, which is advantageous for sustained therapeutic effects.

Summary of Applications

  • Anticancer Therapeutics: Potential lead compound for developing treatments targeting various cancers.
  • Anti-inflammatory Agents: Possible use in managing inflammatory conditions.
  • Biological Research Tools: Useful in studying cellular mechanisms related to cancer and inflammation.

Mechanism of Action

The mechanism of action of 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Derivatives

5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
  • CAS : 1395492-61-1
  • Formula : C₁₂H₁₂F₃N₃S (M.W. 287.31 g/mol)
  • Comparison: Replaces the propan-2-one group with a thiazol-2-amine ring. Higher molecular weight due to sulfur and additional nitrogen.
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
  • CAS : 1217486-93-5
  • Formula : C₁₂H₁₁ClF₃N₃S (M.W. ~329.5 g/mol)
  • Comparison: Incorporates a chlorine atom, increasing electronegativity and steric bulk. Likely alters metabolic stability and target selectivity compared to the non-chlorinated analog.

Phenyl and Pyridinyl Ketones

1-(4-(Trifluoromethyl)phenyl)propan-2-one
  • Formula : C₁₀H₉F₃O (M.W. 202.18 g/mol)
  • Comparison :
    • Replaces the pyridine ring with a trifluoromethyl-substituted phenyl group.
    • Lower molecular weight and reduced basicity due to the absence of pyridinyl nitrogen.
    • Simpler structure may limit applications in complex synthetic pathways.
1-(4-Pyridyl)acetone
  • CAS : MFCD00129043
  • Formula: C₈H₉NO (M.W. 135.16 g/mol)
  • Comparison: Lacks the trifluoro and methyl groups, reducing lipophilicity and metabolic stability.

Pyridine Derivatives Without Ketone

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
  • CAS : 1378865-93-0
  • Formula : C₁₁H₁₂F₃N (M.W. 215.2 g/mol)
  • Comparison :
    • Omits the propan-2-one group, limiting reactivity for further derivatization.
    • Retains the trifluoro-tert-butyl group, preserving steric bulk but reducing polarity.

Physicochemical and Functional Contrasts

Property Target Compound Thiazol-2-amine 1-(4-(Trifluoromethyl)phenyl)propan-2-one 1-(4-Pyridyl)acetone
Molecular Weight 243.2 287.31 202.18 135.16
Lipophilicity (logP) High (est.) Moderate-High Moderate Low
Key Functional Group Ketone Thiazole-amine Trifluoromethylphenyl Pyridinyl-acetone
Synthetic Utility Building block Heterocyclic scaffold Electrophilic intermediate Simple precursor

Biological Activity

1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one, also known by its CAS number 1396893-39-2, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related research findings.

  • Molecular Formula : C13H14F3N
  • Molecular Weight : 203.20 g/mol
  • CAS Number : 1396893-39-2
  • Structural Characteristics : The compound features a pyridine ring substituted with a trifluoromethyl group and a ketone functional group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains .
  • Antineoplastic Properties : Research indicates that compounds similar to 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-YL)pyridin-4-YL)propan-2-one can exhibit antitumor effects. In silico studies have shown promise for such compounds in targeting cancer cells, suggesting that they may interfere with cellular proliferation pathways .
  • Enzyme Inhibition : The structure of this compound suggests potential interactions with various enzymes. Studies have indicated that similar pyridine derivatives can act as enzyme inhibitors, which could be relevant for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against specific bacterial strains
AntineoplasticPotential to inhibit cancer cell proliferation in vitro
Enzyme InhibitionPossible interaction with key metabolic enzymes

Detailed Research Insights

  • Antimicrobial Studies : A study investigating the antimicrobial properties of various pyridine derivatives found that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria. The mechanism was attributed to increased cell membrane disruption .
  • Antineoplastic Mechanisms : In vitro experiments demonstrated that similar compounds could induce apoptosis in cancer cell lines, suggesting that the trifluoromethyl group might play a role in modulating apoptotic pathways through mitochondrial interaction .
  • Enzyme Interaction Studies : Computational docking studies have predicted that this compound could effectively bind to enzymes involved in metabolic processes, potentially leading to inhibition of pathways critical for tumor growth .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one, and how can purity be optimized?

Methodological Answer:

  • Key Steps :
    • Suzuki-Miyaura Coupling : Attach the trifluoro-methylpropan-2-yl group to the pyridine ring using palladium catalysis, as seen in analogous trifluoromethylpyridine syntheses .
    • Ketone Formation : Employ Friedel-Crafts acylation or nucleophilic substitution to introduce the propan-2-one moiety .
  • Purification :
    • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.
    • Final recrystallization in ethanol/water (70:30) enhances purity (>98%) .
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethyl group?

Methodological Answer:

  • X-ray Diffraction (XRD) :
    • Grow single crystals via vapor diffusion (ether into dichloromethane solution).
    • Use SHELXL ( ) for refinement, focusing on anisotropic displacement parameters for fluorine atoms to resolve rotational disorder .
  • Contradiction Management :
    • If electron density maps suggest multiple conformers, apply restraints to the trifluoromethyl group’s geometry.
    • Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR :
    • Identify pyridine protons (δ 8.5–9.0 ppm) and ketone carbonyl (δ 205–210 ppm in 13C).
    • Use DEPT-135 to distinguish CH3 groups in the trifluoromethylpropan-2-yl moiety .
  • Mass Spectrometry :
    • ESI-MS in positive ion mode to confirm molecular ion [M+H]+. Expect m/z ≈ 316 (C13H13F3NO requires 316.1).
  • FT-IR :
    • Confirm ketone C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Biological Assays :
    • Screen against PI3Kα (reference: BYL719 in ) using ATPase assays.
    • Determine IC50 via dose-response curves (0.1–100 µM range) .
  • SAR Parameters :
    • Variations : Modify the pyridine substitution pattern or ketone moiety.
    • Data Analysis : Use GraphPad Prism for nonlinear regression. Compare potency with Alpelisib (BYL719) .
  • Contradictions : Address outliers (e.g., low solubility in aqueous buffers) by adding 0.1% Tween-80 to assay media .

Advanced: How can isotopic labeling (e.g., deuterium, 15N) aid in metabolic stability studies?

Methodological Answer:

  • Synthesis of Labeled Analogs :
    • Introduce deuterium at the propan-2-one methyl group via deutero-acetone in the final acylation step .
    • Use 15N-pyridine starting materials for tracking metabolic degradation.
  • LC-MS/MS Analysis :
    • Monitor isotopic patterns in hepatocyte incubations to identify metabolic hotspots.
    • Compare half-life (t1/2) of labeled vs. unlabeled compound using SIM mode .

Advanced: How should researchers address discrepancies between computational docking predictions and experimental binding affinities?

Methodological Answer:

  • Docking Protocols :
    • Use AutoDock Vina with PI3Kα crystal structure (PDB: 4JPS). Include solvent molecules and optimize protonation states .
  • Troubleshooting :
    • If ΔG predictions deviate >2 kcal/mol from experimental Ki:

Re-evaluate ligand tautomerism (keto-enol equilibrium).

Perform molecular dynamics simulations (NAMD, 100 ns) to assess binding pose stability .

  • Validate with mutagenesis (e.g., Lys802Ala in PI3Kα) to confirm critical interactions.

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